molecular formula C8H5BrN2O2 B049182 7-Bromoquinazoline-2,4(1H,3H)-dione CAS No. 114703-12-7

7-Bromoquinazoline-2,4(1H,3H)-dione

Cat. No.: B049182
CAS No.: 114703-12-7
M. Wt: 241.04 g/mol
InChI Key: AQIDPSGSKHPDAY-UHFFFAOYSA-N
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Description

7-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position of the quinazoline ring enhances its chemical reactivity and potential biological applications.

Scientific Research Applications

7-Bromoquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Future Directions

Quinazoline derivatives have potential applications in fields of biology, pesticides, and medicine . Their significant biological activities have drawn more and more attention in the synthesis and bioactivities research . Future research will likely continue to explore these applications and develop new synthetic methods for these compounds .

Biochemical Analysis

Biochemical Properties

7-Bromoquinazoline-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with thiol-containing enzymes, promoting dehydroaromatization steps in certain reactions . This interaction is crucial for the synthesis of various quinazolinone derivatives, which are known for their broad range of biological activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinazolinone derivatives, including this compound, exhibit cytotoxic activity against various cell lines, making them potential candidates for anticancer therapies . Additionally, these compounds can affect the early differentiation of adipocytes by inhibiting cell proliferation and inducing cell cycle arrest .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with thiol-containing enzymes is particularly noteworthy, as it promotes dehydroaromatization, a key step in the synthesis of quinazolinone derivatives . This interaction highlights the compound’s potential as a catalyst in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that quinazolinone derivatives maintain their stability under various conditions, allowing for prolonged observation of their effects in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential drug candidate.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones. This intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the desired compound .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of non-toxic solvents and accessible raw materials makes the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

7-Bromoquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include various substituted quinazolinones and fused heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom at the 7th position in 7-Bromoquinazoline-2,4(1H,3H)-dione makes it unique compared to other quinazolinones. This structural feature enhances its chemical reactivity and potential biological applications, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

7-bromo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIDPSGSKHPDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555150
Record name 7-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114703-12-7
Record name 7-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round bottom flask, 2-amino-4-bromo-benzoic acid (10 g, 0.0463 mol) and urea (27.78 g, 0.4629 mol) were added. The reaction mixture was stirred at 195° C. for 3 h. The reaction mixture was allowed to reach 80° C. and water was added. The aqueous reaction mixture was stirred at 80° C. for 5-10 min then allowed to reach room temperature. The solid was filtered, dried and azeotroped with toluene to afford the title compound [10 g, 90%]. This material was taken to the next step without any further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
27.78 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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